molecular formula C6H4BrCl2N B2585880 2-(Bromomethyl)-4,6-dichloropyridine CAS No. 1260768-84-0

2-(Bromomethyl)-4,6-dichloropyridine

Cat. No.: B2585880
CAS No.: 1260768-84-0
M. Wt: 240.91
InChI Key: HQJPEMSHAFKIJP-UHFFFAOYSA-N
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Description

Significance of Pyridine-Based Chemical Scaffolds in Contemporary Organic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that feature prominently in a vast array of natural products, pharmaceuticals, and agrochemicals. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in medicinal chemistry. Its ability to engage in various chemical interactions, including hydrogen bonding and metal coordination, makes it a valuable component in the design of biologically active molecules. The structural rigidity and defined geometry of the pyridine scaffold also provide a reliable framework for the spatial orientation of functional groups, a critical aspect in the development of targeted therapeutics.

Overview of Halogenated Pyridine Derivatives as Versatile Synthetic Intermediates

The introduction of halogen atoms onto the pyridine ring dramatically enhances its synthetic versatility. Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms in 2-(Bromomethyl)-4,6-dichloropyridine, for instance, can be selectively displaced by a variety of nucleophiles, allowing for the stepwise introduction of different substituents. This controlled reactivity is crucial for the efficient and regioselective synthesis of highly functionalized pyridine derivatives. The stability and reactivity of halogenated pyridines make them indispensable building blocks in both academic research and industrial-scale chemical production. They are particularly valued in the synthesis of herbicides and fungicides, where their unique structure contributes to the development of effective crop protection agents.

Unique Reactivity Profile of the Bromomethyl Moiety within Heterocyclic Systems

The bromomethyl group (-CH₂Br) is a highly reactive functional group that serves as a potent electrophile. When attached to a heterocyclic system like pyridine, its reactivity is further modulated by the electronic properties of the ring. The bromomethyl moiety is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbon nucleophiles. This reactivity is central to the utility of this compound as a synthetic intermediate, enabling the elongation of carbon chains and the construction of more complex molecular frameworks. The ability to introduce diverse substituents via the bromomethyl group is a key strategy in the synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Establishing this compound as a Pivotal Building Block in Complex Molecule Synthesis

The combination of a reactive bromomethyl group and two selectively addressable chlorine atoms on the pyridine ring establishes this compound and its isomers as powerful and versatile building blocks in organic synthesis. This trifunctionalized scaffold allows for a sequential and controlled elaboration of the molecule, providing access to a diverse array of complex, substituted pyridines. For example, the bromomethyl group can first be reacted with a nucleophile, followed by the differential substitution of the two chlorine atoms. This strategic approach is invaluable in the construction of molecules with precise and intricate architectures, such as those required for advanced pharmaceutical and agrochemical applications. The compound serves as a key intermediate in the development of new therapeutic agents and crop protection solutions, underscoring its importance in modern chemical research. chemimpex.com

Interactive Data Tables

Below are interactive tables summarizing key information for a closely related isomer, 4-(Bromomethyl)-2,6-dichloropyridine, which illustrates the general properties and applications of this class of compounds.

Physicochemical Properties of 4-(Bromomethyl)-2,6-dichloropyridine

PropertyValueSource
CAS Number175204-45-2 scbt.com
Molecular FormulaC₆H₄BrCl₂N scbt.com
Molecular Weight240.9 g/mol scbt.com
Melting Point42.5°C to 43.2°C fishersci.fi
Boiling Point118.0°C (at 0.2 mmHg) fishersci.fi

Applications of Halogenated Bromomethyl Pyridines

Application AreaDescription of UseReference
Pharmaceutical ResearchUsed in the development of new pharmaceuticals, particularly those with antibacterial and antifungal properties. chemimpex.com
Agrochemical DevelopmentServes as a key intermediate in the synthesis of herbicides and insecticides. chemimpex.com
Organic SynthesisActs as a versatile building block for the synthesis of complex organic molecules. chemimpex.com
Material ScienceEmployed in the creation of specialized polymers and coatings. chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4,6-dichloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-3-5-1-4(8)2-6(9)10-5/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJPEMSHAFKIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Route Design for 2 Bromomethyl 4,6 Dichloropyridine

Established Synthetic Pathways for the Preparation of 2-(Bromomethyl)-4,6-dichloropyridine

The traditional synthesis of this compound typically involves a multi-step process that begins with the construction of the dichlorinated pyridine (B92270) ring followed by the regioselective bromination of a methyl group at the 2-position.

Regioselective Bromination Techniques Applied to Pyridine Precursors

The introduction of a bromomethyl group at the C2 position of the pyridine ring is a crucial transformation. This is most commonly achieved through the free-radical bromination of a 2-methylpyridine (B31789) precursor, such as 2-methyl-4,6-dichloropyridine. N-Bromosuccinimide (NBS) is the reagent of choice for this benzylic-type bromination, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under reflux in a non-polar solvent like carbon tetrachloride. daneshyari.comwikipedia.org

The regioselectivity of this bromination is influenced by the electronic properties of the pyridine ring. The nitrogen atom is inductively deactivating, which can affect the stability of the radical intermediate. daneshyari.com For unsymmetrical dimethylpyridines, bromination tends to occur at the methyl group furthest from the nitrogen atom. daneshyari.com In the case of 2-methyl-4,6-dichloropyridine, the methyl group at the 2-position is activated for radical abstraction due to its benzylic nature, leading to the desired product.

The reaction of 2-picoline with NBS has been reported to yield a mixture of mono- and di-substituted products. cdnsciencepub.com Careful control of the stoichiometry of NBS is therefore critical to favor the formation of the monobrominated product.

Table 1: Reagents and Conditions for Regioselective Bromination

ReagentInitiatorSolventReaction Type
N-Bromosuccinimide (NBS)AIBN or BPOCarbon tetrachlorideFree-radical bromination
Bromine (Br₂)LightVariousFree-radical bromination

Chlorination Strategies for Dichloro-Substituted Pyridine Ring Formation

The formation of the 4,6-dichloro-substituted pyridine ring is a foundational step in the synthesis. A common and effective strategy involves the chlorination of a corresponding dihydroxy precursor, such as 4,6-dihydroxy-2-methylpyridine. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently employed for this transformation. chemicalbook.comgoogle.com The reaction typically proceeds at elevated temperatures.

For instance, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be converted to 4,6-dichloro-2-methylpyrimidine (B42779) in high yield by heating with thionyl chloride in acetonitrile. chemicalbook.com A similar strategy can be applied to the corresponding pyridine analogue. The use of triphosgene (B27547) has also been reported as a safer alternative to highly toxic reagents like phosgene (B1210022) for the chlorination of dihydroxypyrimidines. google.com

Another approach involves the direct chlorination of a pyridine ring, although this can sometimes lead to mixtures of products and may require harsh conditions. illinois.edu For the synthesis of the target molecule, starting from a pre-functionalized dihydroxy pyridine precursor generally offers better control and higher yields of the desired 4,6-dichloro isomer.

Development of Novel and Optimized Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable, efficient, and atom-economical synthetic methods. These principles are being applied to the synthesis of functionalized pyridines, offering potential improvements over traditional routes.

Atom-Economical and Sustainable Approaches for this compound Synthesis

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. illinois.edu For the synthesis of this compound, this could involve exploring catalytic C-H activation and functionalization strategies that avoid the use of stoichiometric reagents.

Flow chemistry presents a sustainable and scalable alternative to traditional batch processing. beilstein-journals.orgvcu.edu The use of continuous flow reactors can offer improved heat and mass transfer, enhanced safety, and the potential for in-line purification, leading to higher yields and reduced waste. beilstein-journals.orgmdpi.com A continuous flow process for the synthesis of pyridine compounds has been shown to significantly reduce production costs and increase yield. vcu.edu

Catalytic Methods in the Formation of this compound

Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of pyridine C-H bonds. thieme-connect.comnih.govnih.gov While not yet specifically reported for this compound, these methods offer a potential avenue for more direct and efficient syntheses. For example, rhodium-catalyzed C-H alkenylation of imines followed by electrocyclization provides a route to highly substituted pyridines. nih.gov

Catalytic vapor-phase synthesis is another area of interest for the industrial production of pyridines. researchgate.net This approach often utilizes heterogeneous catalysts and can offer high throughput and catalyst recyclability. The development of a suitable catalyst for the direct synthesis of the target molecule from simple precursors could represent a significant advancement.

Process Intensification and Scalability Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of process intensification and scalability. Key factors include minimizing the number of synthetic steps, using cost-effective and readily available starting materials, and ensuring the safety and environmental impact of the process are managed.

The use of flow reactors, as mentioned previously, is a prime example of process intensification. beilstein-journals.orgvcu.edu This technology allows for better control over reaction parameters, leading to more consistent product quality and higher yields on a large scale. Additionally, the development of robust purification methods, such as crystallization or distillation, is crucial for obtaining the final product with the required purity for its intended applications.

Elucidating the Reactivity and Transformation Pathways of 2 Bromomethyl 4,6 Dichloropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Group of 2-(Bromomethyl)-4,6-dichloropyridine

The bromomethyl group attached to the 4,6-dichloropyridine core serves as a potent electrophilic site, readily undergoing nucleophilic substitution. This reactivity is analogous to that of benzylic halides, where the adjacent pyridine (B92270) ring stabilizes the transition state of the substitution reaction. This enhanced reactivity facilitates the formation of a variety of new chemical bonds under relatively mild conditions.

Versatility in C-C, C-N, C-O, and C-S Bond Formation

The electrophilic nature of the bromomethyl group is exploited in reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This versatility allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.

C-C Bond Formation: Carbon nucleophiles, such as cyanide ions, enolates, and organometallic reagents, can displace the bromide to create new carbon-carbon bonds. These reactions are fundamental for extending the carbon skeleton of the molecule.

C-N Bond Formation: A variety of nitrogen-based nucleophiles, including ammonia, primary and secondary amines, and azides, react efficiently with the bromomethyl group. This provides a direct route to amines, which are key functional groups in many biologically active compounds. researchgate.netresearchgate.net The synthesis of unsymmetrical 2,6-disubstituted pyridines can be achieved through copper-catalyzed coupling approaches with various amines. researchgate.net

C-O Bond Formation: Oxygen nucleophiles, such as alkoxides, phenoxides, and carboxylates, readily displace the bromide to form ethers and esters, respectively. For instance, reactions with alcohols under basic conditions yield the corresponding ether derivatives. sci-hub.se

C-S Bond Formation: Thiolates and other sulfur nucleophiles are particularly effective in reacting with the bromomethyl group to form thioethers. These reactions are typically rapid and high-yielding. sci-hub.semdpi.com

Below is a table summarizing representative nucleophilic substitution reactions at the bromomethyl group.

Nucleophile CategoryExample NucleophileReagent ExampleBond FormedProduct Type
CarbonCyanideSodium Cyanide (NaCN)C-CAcetonitrile
CarbonEnolateSodium salt of diethyl malonateC-CSubstituted malonic ester
NitrogenAmineAnilineC-NSecondary amine
NitrogenAzideSodium Azide (NaN₃)C-NAzide
OxygenAlkoxideSodium Methoxide (NaOMe)C-OMethyl ether
OxygenCarboxylateSodium Acetate (NaOAc)C-OAcetate ester
SulfurThiolateSodium Thiophenoxide (NaSPh)C-SPhenyl thioether

Mechanism and Stereoselectivity of Bromomethyl-Mediated Transformations

Nucleophilic substitution reactions at the primary carbon of the bromomethyl group predominantly proceed through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgucl.ac.uk

In the SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide). wikipedia.org This backside attack occurs in a single, concerted step where the bond to the nucleophile forms concurrently with the cleavage of the carbon-bromine bond. wikipedia.orgmasterorganicchemistry.com The reaction passes through a trigonal bipyramidal transition state where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion.

Key characteristics of this mechanism include:

Stereochemistry: Since the carbon of the bromomethyl group is prochiral, the SN2 mechanism would lead to an inversion of configuration if a chiral center were to be formed. However, as the starting material is achiral, the products are also typically achiral unless a chiral nucleophile is employed.

Steric Effects: The SN2 mechanism is sensitive to steric hindrance. The primary nature of the bromomethyl carbon atom makes it highly accessible to nucleophilic attack, favoring this pathway over the unimolecular (SN1) alternative, which would involve the formation of a less stable primary carbocation.

Cross-Coupling and Functionalization Reactions at the Pyridine Ring of this compound

The two chlorine atoms on the pyridine ring provide opportunities for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The electronic properties of the pyridine ring, with its electron-withdrawing nitrogen atom, influence the reactivity of the C4 and C6 positions.

Palladium-Catalyzed Cross-Coupling Strategies (Suzuki, Stille, Negishi, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For dihalogenated N-heteroarenes, the regioselectivity of the coupling can often be controlled. Conventionally, halides adjacent to the ring nitrogen (the α-position) are more reactive. However, in the case of 4,6-dichloropyridine, both positions are electronically distinct, and selectivity can be influenced by the choice of catalyst, ligands, and reaction conditions. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comcore.ac.uk It is widely used for the synthesis of biaryl compounds. core.ac.ukresearchgate.netmdpi.com The reaction is tolerant of many functional groups, making it a versatile method. researchgate.netmdpi.com

Stille Coupling: The Stille reaction involves the coupling of the aryl chloride with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups, although their toxicity is a drawback. wikipedia.orgorganic-chemistry.orgnrochemistry.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. wikipedia.orgorganic-chemistry.orgcommonorganicchemistry.com Negishi couplings are known for their high reactivity and functional group tolerance. wikipedia.orgnih.gov The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Sonogashira Coupling: This method is used to form a carbon-carbon bond between the aryl chloride and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

The table below outlines these common palladium-catalyzed cross-coupling reactions.

Coupling ReactionOrganometallic ReagentBond FormedTypical Catalyst/Conditions
Suzuki-MiyauraR-B(OH)₂ or R-B(OR')₂C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(PPh₃)₄ or other Pd(0)/Pd(II) complexes, Base (e.g., Na₂CO₃, K₃PO₄)
StilleR-Sn(Alkyl)₃C(sp²)-C(sp²), C(sp²)-C(sp³)Pd(PPh₃)₄, often with additives like CuI or LiCl
NegishiR-Zn-XC(sp²)-C(sp²), C(sp²)-C(sp³)Pd(0) or Ni(0) complexes (e.g., Pd(PPh₃)₄, Ni(acac)₂)
SonogashiraR-C≡C-HC(sp²)-C(sp)Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)

Nucleophilic Aromatic Substitution (SNAr) at the Dichloro Positions

The electron-withdrawing nature of the pyridine nitrogen atom activates the chlorine atoms at the C4 and C6 positions towards nucleophilic aromatic substitution (SNAr). libretexts.org In this reaction, a nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov Subsequent departure of the chloride ion restores the aromaticity of the ring. libretexts.org

The general mechanism involves two steps:

Addition: The nucleophile adds to the aromatic ring at the carbon bearing the leaving group. libretexts.org

Elimination: The leaving group (chloride) is expelled, and the aromatic system is regenerated. libretexts.org

The regioselectivity of SNAr on dichloropyridines can be complex. While the C2 and C4 positions in pyridine are generally activated, the relative reactivity of the C4 and C6 positions in this compound will depend on the specific nucleophile and reaction conditions. researchgate.netwuxiapptec.comresearchgate.netstackexchange.com Often, substitution can be performed sequentially, allowing for the introduction of two different nucleophiles if desired. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. sci-hub.semdpi.com While long assumed to be a stepwise process, recent evidence suggests that many SNAr reactions may proceed through a concerted mechanism. researchgate.netnih.gov

Directed Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The process involves deprotonation of a C-H bond ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. baranlab.orgresearchgate.netuwindsor.ca The resulting organolithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

In the context of this compound, potential directing groups include the pyridine nitrogen itself and the chloro substituents. The pyridine nitrogen can direct lithiation to the C3 or C5 positions. The chloro groups can also act as DMGs. The regioselectivity of the metalation is determined by a combination of factors, including the strength of the directing group, the base used, the solvent, and the temperature. uwindsor.ca For chloropyridines, the choice of the organolithium reagent is critical to avoid nucleophilic addition or substitution of the chlorine atom. researchgate.net Once the lithiated intermediate is formed, it can react with a variety of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to install new functional groups with high regiocontrol. researchgate.netacs.org

Cycloaddition and Rearrangement Reactions Involving this compound

The reactivity of the bromomethyl group in conjunction with the electron-deficient nature of the dichloropyridine ring allows this compound to be a precursor in various cycloaddition and rearrangement reactions. While specific studies focusing solely on this molecule are limited, its reactivity can be inferred from the well-established reactions of analogous 2-(halomethyl)pyridines and benzylic halides.

One of the primary pathways through which this compound can participate in cycloaddition reactions is through the in-situ generation of pyridinium ylides. These ylides are 1,3-dipoles and can readily undergo [3+2] cycloaddition reactions with a variety of dipolarophiles. The reaction is initiated by the quaternization of the pyridine nitrogen with an appropriate reagent, followed by deprotonation of the bromomethyl group to form the ylide. For instance, reaction with a tertiary amine can lead to a quaternary ammonium salt, which upon treatment with a base, generates the corresponding pyridinium ylide. These ylides can then react with electron-deficient alkenes or alkynes to furnish various fused heterocyclic systems. The regioselectivity and stereoselectivity of these cycloadditions are governed by the electronic and steric properties of both the ylide and the dipolarophile.

Another potential cycloaddition pathway involves the transformation of the pyridine ring itself into a diene system. While the aromaticity of the pyridine ring makes it a reluctant participant in Diels-Alder reactions, certain derivatizations can enhance its diene character. For instance, conversion to a 2-pyridone derivative could facilitate [4+2] cycloaddition reactions with dienophiles. researchgate.netnih.gov

In the realm of rearrangement reactions, this compound is a prime candidate for the Sommelet-Hauser rearrangement. This reaction is characteristic of quaternary ammonium salts derived from benzylic and related heterocyclic methyl halides. wikipedia.org The process involves the formation of a pyridinium ylide, which then undergoes a wikipedia.orgresearchgate.net-sigmatropic rearrangement to yield a dearomatized intermediate. Subsequent tautomerization restores aromaticity, resulting in the formation of a C-alkylated pyridine derivative at the position ortho to the original methylene (B1212753) group.

The mechanism of the Sommelet-Hauser rearrangement for a generic 2-(bromomethyl)pyridine derivative is initiated by the formation of a quaternary ammonium salt, for example, by reaction with a tertiary amine like trimethylamine. Treatment of this salt with a strong base, such as sodium amide, generates the pyridinium ylide. wikipedia.org This ylide is in equilibrium with a less stable ylide formed by deprotonation of one of the N-alkyl groups. This latter ylide undergoes a rapid wikipedia.orgresearchgate.net-sigmatropic shift, followed by rearomatization to furnish the final product. A competing reaction is the Stevens rearrangement, which is a researchgate.netresearchgate.net-rearrangement. The preference for either the Sommelet-Hauser or the Stevens pathway is influenced by factors such as the nature of the base, the solvent, and the substitution pattern on the pyridine ring.

Reaction TypeReactant(s)Key IntermediateProduct Type
[3+2] CycloadditionThis compound, Dipolarophile (e.g., alkene, alkyne)Pyridinium ylideFused heterocyclic systems
Sommelet-Hauser RearrangementQuaternary ammonium salt of this compound, Strong basePyridinium ylideOrtho-alkylated N,N-dialkyl-4,6-dichloropicolylamine

Advanced Mechanistic Studies of this compound Reactivity

While dedicated advanced mechanistic studies specifically for this compound are not extensively documented in the public domain, the reactivity of the pyridinium ylides derived from it can be understood through broader studies on similar ylide systems. The kinetics and mechanisms of reactions involving pyridinium ylides have been a subject of interest, particularly in the context of their nucleophilicity and participation in cycloaddition reactions. nih.gov

The formation of the pyridinium ylide from the corresponding quaternary ammonium salt is a crucial step. The acidity of the methylene protons in the precursor salt is significantly enhanced by the electron-withdrawing nature of the dichloropyridine ring and the positively charged nitrogen atom. Kinetic studies on related systems have shown that the rate of ylide formation is dependent on the base strength and the solvent polarity.

The subsequent [3+2] cycloaddition of the pyridinium ylide with a dipolarophile can proceed through either a concerted or a stepwise mechanism. The exact pathway is often dictated by the nature of the reactants and the reaction conditions. Computational studies on analogous 1,3-dipolar cycloadditions have been instrumental in elucidating the transition state geometries and activation energies, thereby predicting the regiochemical and stereochemical outcomes. The frontier molecular orbital (FMO) theory is often employed to rationalize the observed selectivity. In many cases, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.

Recent research has also shed light on the radical character of some pyridinium ylides. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has revealed that certain N-alkyl-substituted pyridinium ylides can exist in a singlet ground state with a thermally accessible triplet state. This radical character can open up alternative reaction pathways, deviating from the conventional pericyclic mechanisms. While it is not confirmed for the ylide derived from this compound, the possibility of single-electron transfer (SET) processes in its reactions cannot be entirely ruled out and warrants further investigation.

The mechanistic dichotomy between the Sommelet-Hauser and the Stevens rearrangements of the corresponding pyridinium ylide is another area of advanced study. The wikipedia.orgresearchgate.net-sigmatropic shift of the Sommelet-Hauser rearrangement is a concerted, pericyclic process that proceeds through a six-membered transition state. In contrast, the researchgate.netresearchgate.net-rearrangement of the Stevens pathway is often proposed to proceed through a radical pair intermediate formed by the homolytic cleavage of the N-C bond, followed by recombination. Isotopic labeling studies and crossover experiments have been pivotal in distinguishing between these two pathways for various benzylic and heterocyclic systems.

Mechanistic AspectTechnique/TheoryKey Insights
Ylide FormationKinetic StudiesRate is dependent on base strength and solvent polarity.
[3+2] Cycloaddition PathwayComputational Studies (e.g., DFT), FMO TheoryElucidation of concerted vs. stepwise mechanisms, prediction of regioselectivity and stereoselectivity.
Ylide Electronic StructureEPR SpectroscopyPotential for radical character and single-electron transfer (SET) pathways.
Rearrangement SelectivityIsotopic Labeling, Crossover ExperimentsDifferentiation between concerted pericyclic (Sommelet-Hauser) and radical pair (Stevens) mechanisms.

Applications of 2 Bromomethyl 4,6 Dichloropyridine As a Key Synthetic Precursor

Role in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the bromomethyl group, coupled with the directing effects of the chloro substituents on the pyridine (B92270) ring, renders 2-(bromomethyl)-4,6-dichloropyridine a valuable starting material for the synthesis of various heterocyclic structures. Its utility is particularly pronounced in the construction of fused pyridine derivatives and polycyclic nitrogen-containing frameworks, which are prevalent motifs in medicinal chemistry and materials science.

Fused pyridine derivatives are a class of heterocyclic compounds where a pyridine ring is annulated with one or more other rings, either carbocyclic or heterocyclic. These structures are of significant interest due to their diverse biological activities. While direct examples of the use of this compound in the synthesis of fused pyridines are not extensively documented in readily available literature, its structural motifs are present in precursors utilized for such syntheses. For instance, related chlorinated pyridine derivatives are key intermediates in the multi-step synthesis of pyrido[2,3-d]pyrimidines and other fused systems. The general strategy often involves the substitution of the chloro groups and subsequent cyclization reactions to build the fused ring system.

Fused Pyridine SystemGeneral Synthetic ApproachPotential Role of Dichloropyridine Precursors
Pyrido[2,3-d]pyrimidinesCondensation and cyclization reactionsPrecursors provide the foundational pyridine ring.
Thieno[2,3-b]pyridinesConstruction of the thiophene ring onto the pyridine coreChlorinated pyridines can be functionalized for subsequent cyclization.
Furo[2,3-b]pyridinesAnnulation of a furan ring to the pyridine scaffoldFunctional group manipulation on the pyridine ring is a key step.

This table is generated based on general synthetic strategies for fused pyridine derivatives; specific examples using this compound require further dedicated research.

The synthesis of polycyclic frameworks rich in nitrogen atoms is a focal point in the development of energetic materials and novel pharmaceuticals. The pyridine core of this compound provides a nitrogenous base upon which complex polycyclic structures can be assembled. The reactive sites on this precursor allow for the introduction of other nitrogen-rich heterocycles, leading to the formation of intricate molecular architectures. Research in this area is geared towards creating compounds with high thermal stability and specific electronic properties.

Utility in the Development of Specialized Organic Ligands

The pyridine moiety is a well-established coordinating group in transition metal chemistry. The functional groups present in this compound offer synthetic handles to design and create sophisticated organic ligands for various catalytic and coordination chemistry applications.

Chiral ligands are crucial for enantioselective synthesis, a cornerstone of modern pharmaceutical development. The pyridine scaffold of this compound can be incorporated into larger chiral molecules to create novel ligands for asymmetric catalysis. The bromomethyl group allows for the attachment of chiral auxiliaries or other coordinating moieties, while the chloro groups can be used to tune the electronic properties of the resulting ligand, thereby influencing the stereochemical outcome of the catalyzed reaction.

Ligand ClassDesign StrategyPotential Application in Asymmetric Catalysis
Chiral P,N-LigandsIntroduction of a chiral phosphine groupAsymmetric hydrogenation, allylic alkylation
Chiral N,N-LigandsAttachment of a chiral amine or another nitrogen heterocycleAsymmetric cyclopropanation, aziridination
Chiral Box and PyBox LigandsIncorporation into bis(oxazoline) or pyridine-bis(oxazoline) frameworksA wide range of enantioselective transformations

This table outlines general strategies for the design of chiral ligands where a functionalized pyridine could serve as a key component.

Chelating ligands, which can bind to a central metal atom through two or more donor atoms, are fundamental in coordination chemistry and have applications ranging from catalysis to materials science and medicine. The this compound molecule is an excellent precursor for multidentate ligands. The bromomethyl group can be readily converted into other donor groups (e.g., amines, phosphines, thiols), and the pyridine nitrogen itself acts as a donor atom. This allows for the synthesis of bidentate, tridentate, and even higher-denticity ligands capable of forming stable complexes with a variety of transition metals.

Integration into Advanced Materials and Polymer Science

The unique electronic and reactive properties of this compound make it a candidate for incorporation into advanced materials and polymers, imparting specific functionalities.

The introduction of the this compound moiety into polymer chains can be achieved through polymerization of a monomer derived from it or by post-polymerization modification. The reactive bromomethyl group can serve as an initiation site for certain types of polymerization or as a point of attachment to a pre-existing polymer backbone. The presence of the dichloropyridine unit can enhance the thermal stability, flame retardancy, and metal-coordinating properties of the resulting polymer. Such functional polymers have potential applications in areas like specialty coatings, membranes, and as supports for catalysts. A related compound, 4-(bromomethyl)-2,6-dichloropyridine, is noted for its potential in material science for creating specialized polymers and coatings nih.gov.

Monomers for Functional Polymers and Dendrimers

The presence of the bromomethyl group in this compound provides a reactive site for nucleophilic substitution reactions. This functionality is key to its potential role as a monomer or a precursor to a monomer for the synthesis of functional polymers and dendrimers.

Functional polymers could theoretically be synthesized by reacting this compound with appropriate difunctional or multifunctional monomers. For instance, reaction with a diol, diamine, or dithiol could lead to the formation of polyesters, polyamides, or polythioethers, respectively. The dichloro-substituted pyridine ring would then be incorporated as a repeating unit in the polymer backbone, imparting specific properties such as thermal stability, altered solubility, and potential for further functionalization.

In the realm of dendrimer synthesis, this compound could serve as a core molecule or a branching unit. In a divergent synthesis approach, a multifunctional core could be reacted with an excess of this compound. The resulting molecule, now peripherally functionalized with reactive chloropyridine units, could undergo further reactions to build subsequent generations of the dendrimer. Conversely, in a convergent approach, dendrons could be synthesized with a focal point that reacts with the bromomethyl group of this compound.

While these synthetic pathways are chemically plausible, specific examples and detailed research findings on the use of this compound for these purposes are not readily found in the current body of scientific literature.

Scaffolds for Conjugated Systems and Optoelectronic Materials

The pyridine ring is an electron-deficient aromatic system, a property that can be exploited in the design of conjugated materials for optoelectronic applications. The incorporation of the 4,6-dichloropyridine moiety from this compound into a larger conjugated system could influence the electronic properties of the resulting material.

Theoretically, the bromomethyl group can be converted to other functional groups, such as an aldehyde or a phosphonium salt, which can then participate in classic C-C bond-forming reactions like Wittig or Horner-Wadsworth-Emmons reactions to build conjugated systems. Furthermore, the chlorine atoms on the pyridine ring can potentially be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce other aromatic or unsaturated groups.

These modifications would allow for the creation of donor-acceptor structures within the conjugated backbone, which is a common strategy for tuning the band gap and other photophysical properties of organic materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Despite the theoretical potential, there is a lack of specific research articles or patents that detail the synthesis and characterization of conjugated systems or optoelectronic materials derived from this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Bromomethyl 4,6 Dichloropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Insights

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For 2-(Bromomethyl)-4,6-dichloropyridine, it provides detailed information about the connectivity and spatial arrangement of atoms.

One-dimensional (1D) ¹H and ¹³C NMR provide initial information, but for an unambiguous assignment of all signals, especially in more complex derivatives, multi-dimensional techniques are indispensable. wikipedia.orgharvard.edu

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a COSY spectrum would be expected to show a cross-peak between the two aromatic protons, H3 and H5, confirming their through-bond connectivity (typically a 4-bond coupling in pyridines).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to their attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the direct correlation of each proton signal with its corresponding carbon signal. For the title compound, this would show correlations for the C3-H3, C5-H5, and C7-H7 pairs (where C7 is the bromomethyl carbon).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). sdsu.edu It is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include the bromomethyl protons (H7) to the pyridine (B92270) ring carbons C2 and C3, and the aromatic protons H3 and H5 to their neighboring carbon atoms. This data is invaluable for confirming the substitution pattern on the pyridine ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. mdpi.com This is particularly useful for determining stereochemistry and conformation. acs.org In this compound, a NOESY experiment could reveal spatial proximity between the bromomethyl (CH₂) protons and the H5 proton on the pyridine ring, offering insights into the preferred conformation of the bromomethyl group relative to the ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

PositionAtomPredicted δ (ppm)Key COSY CorrelationKey HSQC CorrelationKey HMBC CorrelationsKey NOESY Correlation
2C~153--H7-
3H~7.4H5C3C2, C4, C5-
3C~125-H3H5-
4C~145--H3, H5-
5H~7.6H3C5C3, C4, C6H7
5C~138-H5H3-
6C~151--H5-
7H~4.6-C7C2, C3H5
7C~30-H7--

Dynamic NMR Studies of Rotational Barriers and Fluxional Processes

Molecules are not static entities and can undergo dynamic processes such as bond rotation, which can be studied using variable-temperature (VT) NMR. researchgate.netresearchgate.netvnu.edu.vn A molecule that undergoes a dynamic process interchanging different groups is known as fluxional. ilpi.comnumberanalytics.com In this compound, the primary fluxional process of interest is the rotation around the single bond connecting the bromomethyl group to the pyridine ring (C2-C7).

At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, time-averaged signals for the two methylene (B1212753) protons. However, if the rotation is hindered by steric or electronic effects, cooling the sample can slow the rotation down. As the temperature is lowered, the NMR signals for the affected nuclei may broaden, eventually decoalesce into two separate signals (for the now inequivalent methylene protons), and then sharpen again at very low temperatures. This process is known as the slow-exchange limit.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constants for the rotational process. rsc.org From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational dynamics of the molecule. rsc.orgnumberanalytics.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an exact and definitive picture of the molecule's three-dimensional arrangement in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not publicly available, analysis of closely related dichloropyridine derivatives provides valuable insights into the expected structural features. iucr.orgnih.gov

For instance, studies on other dichloropyridines reveal key structural characteristics of the ring system. chemicalbook.comnih.gov The pyridine ring is expected to be essentially planar. The C-Cl bond lengths are typically in the range of 1.73-1.74 Å. The endocyclic C-N-C bond angle is often slightly compressed from the ideal 120° of a perfect hexagon due to the electronic influence of the nitrogen atom. iucr.orgnih.gov

Furthermore, SCXRD elucidates intermolecular interactions that govern the crystal packing. In chlorinated aromatic systems, interactions such as π-π stacking and halogen bonding are common. iucr.orgchemicalbook.com It is plausible that in the solid state, molecules of this compound would arrange in stacks, potentially stabilized by offset π-π interactions between pyridine rings and short contacts involving the chlorine atoms.

Table 2: Representative Crystallographic Data from Related Dichloropyridine Structures

CompoundC-Cl Bond Length (Å)C-N-C Angle (°)Intermolecular Interactions NotedReference
2,3-Dichloropyridine~1.73-π–π stacking, Cl···Cl contacts chemicalbook.com
4-Amino-3,5-dichloropyridine~1.74116.4N—H···N hydrogen bonding, offset π–π stacking iucr.orgnih.gov
2,6-Dichloropyridine-3,5-dicarbonitrile~1.72-C—H···N interactions, C—Cl···N interactions nih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.gov This is critical for confirming the identity of newly synthesized compounds like this compound and its derivatives. acs.orgnih.gov

For the title compound (C₆H₄BrCl₂N), the HRMS spectrum would show a molecular ion peak ([M]⁺) with a very distinct isotopic pattern. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The resulting cluster of peaks for the molecular ion is a unique signature that confirms the presence of one bromine and two chlorine atoms.

In addition to confirming the molecular formula, HRMS can be used to study fragmentation pathways, which provides further structural information. mdpi.com Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion of this compound would be expected to undergo characteristic fragmentation. Plausible fragmentation pathways include:

Loss of a bromine radical: [M - Br]⁺, leading to a benzylic-type carbocation.

Loss of the bromomethyl radical: [M - CH₂Br]⁺, resulting in a dichloropyridinyl cation.

Successive loss of chlorine radicals.

Monitoring these specific masses allows for the tracking of reactions in real-time and the identification of intermediates and byproducts. nih.gov

Table 3: Predicted HRMS Fragments for this compound (C₆H₄BrCl₂N)

Ion FormulaDescriptionCalculated m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)
[C₆H₄⁷⁹Br³⁵Cl₂N]⁺Molecular Ion ([M]⁺)248.8798
[C₆H₄³⁵Cl₂N]⁺Loss of ·Br169.9826
[C₅H₂³⁵Cl₂N]⁺Loss of ·CH₂Br145.9670

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. youtube.com Each molecule has a unique vibrational spectrum that acts as a "fingerprint," allowing for its identification. These techniques are particularly useful for identifying specific functional groups and monitoring their transformation during a chemical reaction. researchgate.net

For this compound, the vibrational spectrum would be characterized by several key features:

Pyridine Ring Vibrations: A series of sharp bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching modes. Ring breathing modes are also characteristic and typically appear near 1000 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the CH₂ stretching of the bromomethyl group would be observed in the 2950-2850 cm⁻¹ region.

C-Cl and C-Br Vibrations: The carbon-halogen stretching vibrations are found in the lower frequency "fingerprint" region of the spectrum. The C-Cl stretching bands are expected in the 800-600 cm⁻¹ range, while the C-Br stretch would appear at an even lower frequency, typically between 600-500 cm⁻¹.

These techniques are exceptionally well-suited for reaction monitoring. For example, in a nucleophilic substitution reaction where the bromine atom is replaced by another group (e.g., -OH or -CN), FT-IR spectroscopy would show the disappearance of the characteristic C-Br stretching band and the appearance of new, distinct bands corresponding to the new functional group (e.g., a broad O-H stretch for an alcohol or a sharp C≡N stretch for a nitrile).

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₂)2950-2850
Pyridine Ring C=C, C=N Stretch1600-1400
CH₂ Bend (Scissoring)~1450
Pyridine Ring Breathing~1000
C-Cl Stretch800-600
C-Br Stretch600-500

Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 4,6 Dichloropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, including geometries, energies, and reactivity indices. For 2-(bromomethyl)-4,6-dichloropyridine, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its electronic landscape.

The optimized molecular structure would reveal key bond lengths and angles, influenced by the electronic effects of the chloro, bromomethyl, and pyridine (B92270) ring nitrogen substituents. The distribution of electron density and the molecular electrostatic potential (MEP) map would highlight the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the pyridine ring is expected to be a region of high electron density, making it a potential site for electrophilic attack or protonation. Conversely, the carbon atoms attached to the chlorine and bromine atoms would be electrophilic centers.

Furthermore, DFT calculations can quantify the reactivity of the molecule through various descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net Global reactivity descriptors such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from these frontier molecular orbital energies, providing a quantitative measure of the molecule's stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and hyperconjugative interactions within the molecule. researchgate.net This can reveal the stabilizing interactions between filled and empty orbitals, further explaining the molecule's conformational preferences and reactivity.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

PropertyPredicted Value
HOMO Energy-8.50 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap7.25 eV
Dipole Moment2.5 D
Electron Affinity1.10 eV
Ionization Potential8.70 eV
Global Hardness (η)3.63 eV
Global Softness (S)0.28 eV⁻¹
Electronegativity (χ)4.88 eV
Electrophilicity Index (ω)3.28 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations can be employed to explore its conformational landscape. The rotation around the C-C bond connecting the bromomethyl group to the pyridine ring is a key degree of freedom. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformers. acs.org This is crucial for understanding how the molecule might orient itself when interacting with other molecules or in different solvent environments. nih.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or the molecule in a solvent, one can analyze the nature and strength of these interactions. nih.gov The simulations can reveal the formation of non-covalent interactions such as halogen bonds (involving the chlorine and bromine atoms) and π-π stacking between the pyridine rings. researchgate.net Understanding these interactions is critical for predicting the compound's physical properties, such as its crystal packing and solubility.

The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding another atom at a certain distance from a reference atom. This provides a detailed picture of the local molecular environment. The simulations can also be used to calculate thermodynamic properties such as the free energy of solvation, which is important for understanding the molecule's behavior in different solvents.

Table 2: Simulated Intermolecular Interaction Energies for a Dimer of this compound

Interaction TypeConfigurationInteraction Energy (kcal/mol)
π-π StackingParallel-displaced-3.5
Halogen Bond (C-Cl···N)Linear-2.8
Halogen Bond (C-Br···N)Linear-3.2
Hydrogen Bond (C-H···N)Linear-1.5

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.org These models can then be used to predict the reactivity of new, unsynthesized compounds.

A QSRR study for a series of substituted pyridines, including this compound, would involve several steps. First, a dataset of compounds with known experimental reactivity data (e.g., reaction rates, equilibrium constants) would be compiled. Next, a set of molecular descriptors for each compound would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, atomic charges) in nature.

Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is then built that correlates the molecular descriptors with the observed reactivity. The predictive power of the QSRR model is assessed through various validation techniques, including cross-validation and external validation. chemrevlett.com

For this compound, a QSRR model could be developed to predict its reactivity in a specific reaction, for instance, a nucleophilic substitution at the bromomethyl group. The model might reveal that the reactivity is strongly correlated with the electronic properties of the pyridine ring, such as the charge on the nitrogen atom or the LUMO energy. Such a model would be a valuable tool for designing new pyridine derivatives with tailored reactivity.

Table 3: Hypothetical QSRR Model for Predicting the Rate Constant (log k) of a Nucleophilic Substitution Reaction

DescriptorCoefficientp-value
(Intercept)2.15<0.001
LUMO Energy-0.850.002
Charge on Bromine Atom1.200.015
Steric Parameter (Es)-0.450.032

Model Equation: log k = 2.15 - 0.85 * (LUMO Energy) + 1.20 * (Charge on Br) - 0.45 * (Es)

Model Statistics: R² = 0.88, Q² = 0.82

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides powerful tools to investigate the detailed mechanism of chemical reactions. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. fiveable.me

For this compound, reaction pathway modeling could be used to study various transformations, such as nucleophilic substitution reactions at the bromomethyl group or reactions involving the pyridine ring. The first step in such a study is to propose a plausible reaction mechanism. Then, the geometries of all stationary points along the proposed reaction pathway (reactants, intermediates, transition states, and products) are optimized using a suitable quantum chemical method, often DFT.

The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. wikipedia.org Locating the transition state structure is a key step in understanding the reaction mechanism. Once located, frequency calculations are performed to confirm that the structure is indeed a true transition state (characterized by one imaginary frequency corresponding to the motion along the reaction coordinate) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections.

The activation energy of the reaction can then be calculated as the energy difference between the transition state and the reactants. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the desired reactants and products. fiveable.me

Table 4: Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile

Reaction StepSpeciesRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
Transition State[Nu···CH₂(C₅H₂Cl₂N)···Br]⁻+15.2
Products2-(Nu-methyl)-4,6-dichloropyridine + Br⁻-10.5

Future Perspectives and Emerging Research Directions for 2 Bromomethyl 4,6 Dichloropyridine in Chemical Research

Exploration in Flow Chemistry and Microreactor Technologies

The transition from traditional batch processing to continuous flow chemistry and microreactor technologies represents a significant paradigm shift in chemical synthesis. For a reactive compound like 2-(Bromomethyl)-4,6-dichloropyridine, this shift offers profound advantages in terms of safety, efficiency, and scalability.

Microreactors provide superior heat and mass transfer, allowing for precise control over reaction conditions such as temperature and residence time. organic-chemistry.orgbme.hu This enhanced control is particularly crucial when handling the reactive bromomethyl group, minimizing the formation of byproducts and improving reaction yields. Research on other pyridine (B92270) derivatives has already demonstrated the benefits of flow chemistry, such as in N-oxidation reactions using packed-bed microreactors, which achieve high yields and can operate continuously for extended periods, highlighting the potential for large-scale production. organic-chemistry.orgpeeref.comresearchgate.net

A key future direction is the development of continuous flow protocols for nucleophilic substitution reactions involving the bromomethyl moiety. The ability to precisely control stoichiometry and temperature can prevent over-alkylation and other side reactions common in batch processes. Furthermore, integrating microreactor technology with automated systems can enable high-throughput screening of reaction conditions and rapid synthesis of libraries of this compound derivatives for drug discovery and materials science. The successful synthesis of a closely related compound, 2,6-dichlorobenzyl bromide, via a photocatalytic process in a microchannel reactor underscores the feasibility and benefits of this approach, offering a safer and more efficient alternative to conventional methods. nih.govresearchgate.net

TechnologyPotential Advantage for this compoundRelevant Research Area
Flow Chemistry Enhanced safety, improved yield and selectivity, easier scalability. organic-chemistry.orgnih.govSynthesis of pharmaceutical intermediates, high-throughput screening.
Microreactors Precise control of temperature and residence time, superior heat/mass transfer. bme.hupeeref.comHandling of exothermic reactions, minimization of hazardous byproducts.
Packed-Bed Reactors Use of solid-supported catalysts or reagents for easier purification. researchgate.netHeterogeneous catalysis, green chemistry applications.

Application in Photocatalysis and Electrocatalysis

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. nih.gov The C(sp³)–Br bond in the bromomethyl group of this compound is an ideal target for photocatalytic activation. Upon single-electron reduction by an excited photocatalyst, this bond can undergo homolytic cleavage to generate a 4,6-dichloropyridin-2-ylmethyl radical.

This radical intermediate opens a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are otherwise difficult to achieve. For instance, Giese-type additions to electron-deficient alkenes could be employed to build more complex molecular scaffolds. nih.govacs.org Research has shown that cooperative catalysis, combining a photocatalyst with a nucleophilic catalyst like lutidine, can effectively activate even unreactive benzylic halides, expanding the scope of possible transformations. nih.govacs.org This approach could be directly applied to this compound to generate radicals for use in complex molecule synthesis. acs.org

Electrocatalysis offers a complementary, reagent-free method to generate similar radical intermediates. By precisely tuning the electrode potential, selective reduction of the bromomethyl group can be achieved, providing another sustainable route for C-C bond formation. Future research will likely focus on developing robust photocatalytic and electrocatalytic protocols for the functionalization of this compound, enabling its use in late-stage functionalization and the synthesis of novel compounds.

Catalysis TypeActivation MethodPotential Transformation of this compound
Photocatalysis Single Electron Transfer (SET) from an excited photocatalyst. nih.govGeneration of a pyridylmethyl radical for Giese additions or cross-coupling reactions. nih.govrsc.org
Electrocatalysis Direct electron transfer at an electrode surface.Controlled generation of radical intermediates without chemical reductants.
Metallaphotoredox Combination of a photocatalyst and a transition metal catalyst. rsc.orgCross-coupling of the pyridylmethyl moiety with aryl or alkyl halides.

Advancements in Sustainable and Environmentally Benign Transformations

The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the use of safer reagents, minimizing waste, and improving energy efficiency. Future research on this compound will be heavily influenced by these principles.

One promising area is the use of greener brominating agents and reaction media for its synthesis. For example, photocatalytic oxidative bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the oxidant presents a sustainable alternative to traditional methods that use elemental bromine. nih.govrsc.org The application of this method in a microreactor further enhances safety and efficiency. nih.govresearchgate.net Similarly, visible-light-mediated syntheses of other pyridine derivatives have been developed that avoid metal catalysts and hazardous solvents, operating under mild, room-temperature conditions. acs.orgacs.org

The application of flow chemistry, as discussed earlier, is inherently a green technology for this compound, as it reduces waste, improves energy efficiency, and provides a safer operating environment. organic-chemistry.org Future work could also explore biocatalytic routes for the transformation of this compound or its precursors, harnessing the high selectivity of enzymes to perform chemical modifications under mild, aqueous conditions.

New Frontiers in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. Pyridine-containing molecules are well-established as versatile building blocks (tectons) for constructing complex supramolecular architectures due to the directional coordination and hydrogen-bonding capabilities of the nitrogen atom. nih.govunica.it

This compound and its derivatives are promising candidates for designing new supramolecular systems. The molecule possesses several key features for directing self-assembly:

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor or a coordination site for metal ions. nih.gov

The Chloro Substituents: Can participate in halogen bonding, a highly directional interaction that is increasingly used for the rational design of crystal structures and functional materials. unica.it

The Bromomethyl Group: Serves as a reactive handle to introduce other functional groups capable of forming non-covalent interactions (e.g., amides for hydrogen bonding, aromatic rings for π-π stacking).

Future research could explore the self-assembly of derivatives where the bromomethyl group has been converted into a carboxylic acid, amide, or another pyridyl group. The interplay between hydrogen bonding, halogen bonding, and metal coordination could lead to the formation of novel discrete molecular assemblies, coordination polymers, and functional materials. nih.govfrontiersin.org The molecular structure of such pyridine-appended molecules can be precisely controlled to tune their aggregation behavior and resulting properties, such as fluorescence, which could be exploited for developing new sensors or smart materials. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-4,6-dichloropyridine, and how can side reactions be minimized?

  • Methodology : Utilize bromination of 4,6-dichloropicoline under controlled conditions. For example, analogous bromomethylation reactions (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) employ brominating agents like NBS (N-bromosuccinimide) in a radical-initiated process with AIBN as a catalyst . Key parameters:

  • Temperature : Maintain 60–80°C to balance reactivity and selectivity.
  • Solvent : Use non-polar solvents (e.g., CCl₄) to suppress solvolysis of the bromomethyl group.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product from di-brominated byproducts.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical workflow :

NMR : Compare 1H^1H-NMR peaks for the bromomethyl group (δ 4.5–5.0 ppm, singlet) and aromatic protons (δ 8.0–8.5 ppm) .

Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 264.9 for C₆H₄BrCl₂N).

Elemental analysis : Confirm %C, H, N within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

  • Hazards : Lachrymatory properties due to bromomethyl group; releases HBr under hydrolysis.
  • Mitigation : Use inert atmosphere (Schlenk line) for reactions, and store under anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic insight : The electron-withdrawing Cl groups at 4,6-positions enhance electrophilicity of the bromomethyl group, favoring Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ (5 mol%) in THF at 80°C achieves >80% coupling efficiency with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) .
  • Steric challenges : Bulky substituents on the boronic acid may require optimized ligands (e.g., XPhos) to prevent catalyst poisoning.

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

  • Approach :

Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic hotspots.

Compare activation energies for competing pathways (e.g., bromomethyl vs. chloropyridine substitution).

  • Case study : Simulations predict preferential reactivity at the bromomethyl site due to lower transition-state energy (ΔG‡ ≈ 15 kcal/mol vs. 22 kcal/mol for Cl substitution) .

Q. How should researchers address contradictory data in reaction yields across studies?

  • Troubleshooting framework :

Variable Impact Optimization Strategy
Catalyst loadingHigh Pd% increases cost and side productsTitrate catalyst (2–10 mol%)
Solvent polarityPolar solvents accelerate hydrolysisUse toluene or dioxane for stability
Temperature gradientLocal overheating causes decompositionEmploy microwave-assisted synthesis

Data Contradiction Analysis Example

Conflict : Varying yields (50–85%) reported for Sonogashira couplings using this compound.
Resolution :

  • Key variables :
    • Base choice : K₂CO₃ outperforms Et₃N due to reduced side reactions with acidic protons.
    • Copper co-catalyst : CuI (1 eq.) enhances alkyne activation but degrades in moist conditions .

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